molecular formula C24H20FN3O3S B14113275 N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14113275
M. Wt: 449.5 g/mol
InChI Key: JLULURGYTAUBSJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the Indene Derivative: Starting with a suitable indene precursor, various functional groups are introduced through reactions such as halogenation, nitration, or Friedel-Crafts acylation.

    Synthesis of the Thienopyrimidine Core: This involves the construction of the thienopyrimidine ring system, often through cyclization reactions involving thiophene and pyrimidine precursors.

    Coupling Reactions: The indene and thienopyrimidine intermediates are coupled using reagents like palladium catalysts under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)-2-(3-benzyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
  • N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Uniqueness

The uniqueness of N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide lies in its specific structural features, such as the presence of the fluorobenzyl group, which may impart unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H20FN3O3S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H20FN3O3S/c25-19-7-2-1-4-17(19)13-28-23(30)22-20(10-11-32-22)27(24(28)31)14-21(29)26-18-9-8-15-5-3-6-16(15)12-18/h1-2,4,7-12H,3,5-6,13-14H2,(H,26,29)

InChI Key

JLULURGYTAUBSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4

Origin of Product

United States

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